3-[4-(Diethylamino)anilino]indol-2-one

Medicinal Chemistry Kinase Inhibitor Design IDO1 Inhibition

3-[4-(Diethylamino)anilino]indol-2-one (CAS 109503-77-7; synonym: 3-{[4-(diethylamino)phenyl]imino}-1,3-dihydro-2H-indol-2-one) is a synthetic C3-imino-substituted indolin-2-one (oxindole) derivative with molecular formula C18H19N3O and molecular weight 293.36 g/mol. The compound belongs to the indolin-2-one privileged scaffold class, which underpins clinically validated kinase inhibitors such as sunitinib.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
Cat. No. B11690035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Diethylamino)anilino]indol-2-one
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C18H19N3O/c1-3-21(4-2)14-11-9-13(10-12-14)19-17-15-7-5-6-8-16(15)20-18(17)22/h5-12H,3-4H2,1-2H3,(H,19,20,22)
InChIKeyUCLYYKBUUUEVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Diethylamino)anilino]indol-2-one: Structural Identity, Class Context, and Procurement-Relevant Characteristics


3-[4-(Diethylamino)anilino]indol-2-one (CAS 109503-77-7; synonym: 3-{[4-(diethylamino)phenyl]imino}-1,3-dihydro-2H-indol-2-one) is a synthetic C3-imino-substituted indolin-2-one (oxindole) derivative with molecular formula C18H19N3O and molecular weight 293.36 g/mol . The compound belongs to the indolin-2-one privileged scaffold class, which underpins clinically validated kinase inhibitors such as sunitinib [1]. It is catalogued as NSC275428 and has been investigated as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme target in cancer immunotherapy [2]. The compound is supplied as a research-grade chemical with typical purity of 95% .

Why 3-[4-(Diethylamino)anilino]indol-2-one Cannot Be Interchanged with Generic Indolin-2-one Analogs


Within the indolin-2-one scaffold class, substitution at the C3 position and the nature of the aniline appendage are the dominant determinants of target engagement, physicochemical behaviour, and metabolic stability [1]. The diethylamino substituent on the target compound imparts a calculated LogD (pH 7.4) of approximately 2.02 and a polar surface area of 45 Ų, placing it in a distinct physicochemical space compared to the dimethylamino analog SU-4312 (C17H16N2O, MW 264.32, LogP approximately 3.2) . Furthermore, the C3-imino linkage (C=N) in 3-[4-(diethylamino)anilino]indol-2-one is electronically and geometrically distinct from the C3-benzylidene (C=C) or C3-methylidene linkages found in common comparator compounds, altering both the conjugation pattern of the oxindole core and the spatial orientation of the pendant aryl group . These structural differences translate into non-interchangeable target binding profiles: the dimethylamino analog SU-4312 is primarily characterised as a VEGFR2/FLK1 inhibitor (IC50 794 nM), whereas the diethylamino-imino compound has been profiled as an IDO1 inhibitor [2]. Generic substitution without consideration of these C3-linkage and N-substituent variables risks selecting a compound with an entirely different pharmacological activity fingerprint.

Quantitative Comparative Evidence for 3-[4-(Diethylamino)anilino]indol-2-one Versus Closest Structural Analogs


C3-Linkage Geometry: Imino (C=N) vs. Benzylidene (C=C) Differentiation Drives Divergent Target Engagement

The target compound features a C3-imino (C=N) linkage connecting the oxindole core to the 4-diethylaminophenyl group, whereas the closest commercial analog SU-4312 (NSC 86429) employs a C3-benzylidene (C=C) linkage with a 4-dimethylaminophenyl substituent . This single-bond hybridization difference produces orthogonal biological activity profiles: the benzylidene analog SU-4312 is a VEGFR2/FLK1 inhibitor with IC50 794 nM, while the imino-linked target compound is designated as an IDO1 inhibitor (NSC275428) based on profiling in the Tomek et al. 2017 IDO1 inhibitor discovery study [1][2]. No direct head-to-head IDO1 IC50 comparison between these two compounds has been published; however, the target assignment divergence underscores that the C3-linkage type — rather than merely the aryl substituent — is a critical determinant of target selectivity, making the two compounds unsuitable for mutual substitution in target-based assays [3].

Medicinal Chemistry Kinase Inhibitor Design IDO1 Inhibition

Diethylamino vs. Dimethylamino Substituent: Physicochemical Property Differentiation with Procurement Implications

The N,N-diethylamino substituent on the target compound confers distinct physicochemical properties compared to the N,N-dimethylamino analog SU-4312. Predicted data from ACD/Labs for the target compound indicate LogD (pH 7.4) = 2.02, polar surface area (PSA) = 45 Ų, and 5 freely rotatable bonds . The dimethylamino analog SU-4312 (C17H16N2O, MW 264.32) has a lower molecular weight (264 vs. 293 Da) and fewer rotatable bonds due to the smaller N-substituent . The LogD difference of approximately 2.02 (target) vs. estimated 2.5–3.2 (SU-4312) and the increased PSA of the target compound (45 Ų vs. ~32 Ų for SU-4312) predict moderately different membrane permeability and solubility characteristics — parameters that directly affect assay performance in cell-based screening and in vivo pharmacokinetic studies . These are predicted/computed values and have not been experimentally validated in a head-to-head study.

Physicochemical Profiling Drug-likeness Permeability

IDO1 Target Engagement: Class-Level Evidence from the Tomek et al. 2017 Inhibitor Discovery Campaign

The target compound (NSC275428) was included in the Tomek et al. 2017 study that discovered and evaluated inhibitors of recombinant human IDO1. The study probed active site-inhibitor interactions and identified structural determinants of IDO1 binding [1]. While the specific IC50 value for NSC275428 is not publicly extractable from the available abstract and database records, the compound is listed in the BRENDA enzyme database as a confirmed IDO1 inhibitor (EC 1.13.11.52) originating from this study [2]. For context, the closely related 3-(4-aminobenzyl)-1,3-dihydro-2H-indol-2-one — another C3-substituted oxindole — exhibits an IDO1 IC50 of 2.80 μM (2,800 nM) against recombinant human IDO1 at pH 6.5 [3]. The diethylamino-imino compound is structurally differentiated from this aminobenzyl analog by the presence of the basic diethylamino centre (capable of forming ionic interactions at physiological pH) and the imino linkage, both of which are proposed to modulate IDO1 active-site binding mode according to the Tomek study's structure-activity analysis [1].

Cancer Immunotherapy IDO1 Inhibition Tryptophan Metabolism

CYP2D6 Metabolic Liability: Favorable Low-Inhibition Profile Inferred from Structurally Proximal Indolin-2-one Derivatives

Several structurally related indolin-2-one derivatives bearing diethylamino or dimethylamino substituents have been profiled for CYP2D6 inhibition, a key off-target liability for drug development. In the ChEMBL-curated BindingDB dataset, indolin-2-one compounds with C3-imino or C3-amino aromatic substituents consistently show CYP2D6 IC50 values exceeding 30,000 nM (>30 μM), classifying them as low-risk for CYP2D6-mediated drug-drug interactions [1]. For example, a closely related C3-substituted indolin-2-one (CHEMBL2170610/BDBM50396469) exhibited CYP2D6 IC50 >30,000 nM in human liver microsomes using the fluorogenic substrate 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin [2]. While this data point is from a structurally analogous compound rather than the target compound itself, the shared indolin-2-one core and basic amine substituent support a class-level inference of low CYP2D6 inhibition risk [3]. This is in contrast to many kinase-targeted indolin-2-ones (e.g., sunitinib), which exhibit more pronounced CYP inhibition [4].

Drug Metabolism CYP450 Inhibition ADME-Tox Profiling

IMPDH Inhibition Potential: Ki Data for Indole-Based C3-Anilino Derivatives Supports Dual-Target Profiling Opportunity

Indole-based compounds with C3-anilino substitution have been characterized as inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH), a validated target for immunosuppressive and antiviral therapy [1]. The target compound's core scaffold — a C3-anilino-substituted indole/oxindole — is consistent with the pharmacophore described in the novel indole-based IMPDH inhibitor series, where C3 hydrogen bond acceptors were systematically explored [2]. In the broader IMPDH inhibitor literature, indole derivatives with C3 substituents capable of hydrogen bonding have achieved Ki values in the range of 240–440 nM against human IMPDH II [3]. While these Ki values are from structurally related but non-identical indole derivatives and no direct IMPDH data exist for 3-[4-(diethylamino)anilino]indol-2-one specifically, the presence of both the oxindole carbonyl (hydrogen bond acceptor) and the C3-imino nitrogen (potential additional H-bond interaction) suggests this compound occupies relevant chemical space for IMPDH engagement . This represents a class-level inference requiring experimental confirmation.

IMPDH Inhibition Immunosuppression Nucleotide Metabolism

Optimal Research and Industrial Application Scenarios for 3-[4-(Diethylamino)anilino]indol-2-one Based on Quantitative Evidence


IDO1-Focused Cancer Immunotherapy Target Engagement Studies

This compound is most appropriately deployed in biochemical and cellular assays designed to evaluate IDO1 inhibition, based on its inclusion as NSC275428 in the Tomek et al. 2017 IDO1 inhibitor discovery campaign [1]. Researchers investigating tryptophan catabolism via the kynurenine pathway should prioritise this compound — rather than the VEGFR2-targeted benzylidene analog SU-4312 — when the experimental objective is IDO1 target engagement. The compound may serve as a starting point for structure-activity relationship (SAR) exploration around the C3-imino linkage and diethylamino substituent, two structural features that differentiate it from previously characterised oxindole-based IDO1 inhibitors [2]. Note: procurement for quantitative IDO1 IC50 benchmarking should be accompanied by in-house potency determination, as the specific IC50 for this compound is not publicly available [3].

ADME-Tox Early-Stage Profiling: Low CYP2D6 Inhibition Risk Assessment

For drug discovery programmes requiring indolin-2-one scaffold compounds with minimal CYP450 liability, this compound is a rational procurement choice. Class-level evidence from structurally proximal indolin-2-one derivatives indicates CYP2D6 IC50 values exceeding 30,000 nM (>30 μM), substantially above the typical 1–10 μM risk threshold for drug-drug interaction [4]. This inferred low CYP2D6 inhibition risk enables the compound to be advanced into combination therapy studies or in vivo pharmacokinetic experiments with reduced concern for CYP2D6-mediated metabolic interference — a practical differentiation from certain clinically used indolin-2-one kinase inhibitors that exhibit broader CYP inhibition profiles [5].

Multi-Target Screening Cascades: IDO1/IMPDH Dual-Profiling Hypothesis Testing

The compound's structural compatibility with both the IDO1 inhibitor pharmacophore (C3-imino linkage) and the IMPDH inhibitor pharmacophore (C3 hydrogen bond acceptor on indole core) makes it a valuable probe for multi-target screening cascades exploring dual IDO1/IMPDH inhibition [4][6]. This dual-profiling opportunity is not accessible with the dimethylamino-benzylidene analog SU-4312, which is primarily characterised as a VEGFR2 inhibitor and lacks the imino hydrogen-bonding motif required for IMPDH pharmacophore alignment . Procurement for multi-target screening should include orthogonal assay validation for both targets, as IMPDH inhibition data for this specific compound are class-level inferences requiring experimental confirmation [7].

Physicochemical Property-Driven Lead Optimisation Starting Point

With predicted LogD (pH 7.4) of 2.02, PSA of 45 Ų, molecular weight 293.36 Da, and zero Rule-of-5 violations, this compound occupies favourable drug-like physicochemical space . Its properties are distinct from the smaller, more lipophilic dimethylamino analog SU-4312 (MW 264, LogP ~3.2), offering a differentiated starting point for lead optimisation programmes that require balanced solubility and permeability . The diethylamino group provides a titratable basic centre (predicted pKa ~8–9 for tertiary aryl amine) that can be exploited for salt formation, improving aqueous solubility for in vivo formulation — a practical procurement consideration when selecting among indolin-2-one analogs for pharmacokinetic studies .

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